N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study by Al-Suwaidan et al. (2016) in the Journal of Enzyme Inhibition and Medicinal Chemistry explored the antitumor potential of quinazolinone analogs, demonstrating significant broad-spectrum antitumor activity. Their research found certain compounds nearly 1.5-3.0 times more potent than the control 5-FU, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Structural and Fluorescence Properties
Karmakar et al. (2007) in CrystEngComm studied the structural aspects of amide-containing isoquinoline derivatives. They discovered that these compounds exhibit strong fluorescence emission at lower wavelengths compared to their parent compounds, indicating potential use in fluorescence-based applications (Karmakar et al., 2007).
Antimicrobial Activity
Research in the BMC Chemistry by Mehta et al. (2019) synthesized and evaluated a series of quinazolinone derivatives for antimicrobial activity. Their findings indicated significant antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole, suggesting their potential as antimicrobial agents (Mehta et al., 2019).
Molecular Docking and Biological Potentials
El-Azab et al. (2016) in the Journal of Molecular Structure conducted a comprehensive study on the structural and vibrational properties of a quinazolinone derivative. They utilized molecular docking to show that this compound might exhibit inhibitory activity against BRCA2 complex, suggesting its potential in targeting specific biological pathways (El-Azab et al., 2016).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(25)14-6-8-15(9-7-14)21-18(26)12-28-19-16-4-2-3-5-17(16)23(10-11-24)20(27)22-19/h6-9,24H,2-5,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFJBRRXZZVFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.